molecular formula C11H11F7N4O3 B273918 butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-4H-1,2,4-triazole-3-carboxylate

butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B273918
M. Wt: 380.22 g/mol
InChI Key: PHJCWXNPEFCFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a heptafluorobutanoyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-4H-1,2,4-triazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the heptafluorobutanoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The heptafluorobutanoyl group may enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate is unique due to its combination of a heptafluorobutanoyl group and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11F7N4O3

Molecular Weight

380.22 g/mol

IUPAC Name

butyl 3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H11F7N4O3/c1-2-3-4-25-6(23)5-19-8(22-21-5)20-7(24)9(12,13)10(14,15)11(16,17)18/h2-4H2,1H3,(H2,19,20,21,22,24)

InChI Key

PHJCWXNPEFCFDN-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=NC(=NN1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

CCCCOC(=O)C1=NC(=NN1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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